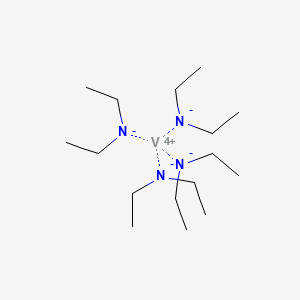
Tetra(diethylamino)vanadium
Overview
Description
Scientific Research Applications
Rechargeable Magnesium Batteries
Tetra(diethylamino)vanadium (VS4) has been investigated for enhancing magnesium ion diffusion in rechargeable magnesium batteries (RMBS). The sluggish diffusion kinetics of highly polarized Mg2+ ions in cathodic materials hinder the potential application of RMBS. Researchers have proposed a strategy to enhance diffusion by synthesizing nanosized VS4 particles, which provide additional surface area for Mg2+ ions. Additionally, sulfur vacancies due to nickel substitution in the VS4-layered atomic structure further expand the structure and stabilize vacancies, resulting in improved cathodic performance. This approach enables high-performance RMBS with enhanced volumetric capacity and eco-friendly characteristics .
Thin Film Deposition via Atomic Layer Deposition (ALD)
Tetra(diethylamino)vanadium serves as a precursor for atomic layer deposition (ALD) of vanadium oxide (VOx) thin films. ALD allows precise control over film thickness and uniformity. The highly volatile nature of the vanadium precursor enables room temperature deposition. Either H2O or O3 can be used as the coreactant for depositing VOx at temperatures ranging from 50 to 200 °C. This technique finds applications in microelectronics, energy storage, and catalysis .
Environmental Toxicology
Tetravalent (VIV) and pentavalent (VV) forms of vanadium, including Tetra(diethylamino)vanadium, have been studied for their toxicity via drinking water exposure. These investigations are essential for understanding potential health risks associated with vanadium compounds .
Future Directions
Mechanism of Action
Target of Action
Tetra(diethylamino)vanadium (TDEV) is a complex compound that interacts with various biological targets. The primary targets of TDEV are believed to be protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, particularly those related to insulin signaling .
Mode of Action
TDEV interacts with its targets by inhibiting their activity. Specifically, it blocks the action of PTPs . This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling . This mechanism is still being investigated, but it is known that TDEV blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
The inhibition of PTPs by TDEV affects several biochemical pathways. Most notably, it enhances the insulin signaling pathway, leading to improved glucose uptake by cells . Additionally, TDEV has been observed to influence processes related to mitogenic cell responses, including apoptosis, proliferation, and neoplastic transformation .
Pharmacokinetics
It is known that the compound is highly volatile and can be used at room temperature for deposition
Result of Action
The primary result of TDEV’s action is its insulin-mimetic activity. It has the ability to normalize changes observed in both clinical and experimental diabetes, such as hyperglycemia, hyperlipidemia, and lowered cell sensitivity to insulin . This is achieved through the regulation of carbohydrate and lipid metabolism and the removal of secondary symptoms of diabetes .
Action Environment
The action, efficacy, and stability of TDEV can be influenced by various environmental factors. For instance, the pH of the environment can affect the speciation of vanadium compounds . In general, aqueous formulations of TDEV were found to be stable up to 42 days at 5 °C and ambient temperature , demonstrating its utility in various environments.
properties
IUPAC Name |
diethylazanide;vanadium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4V | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra(diethylamino)vanadium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
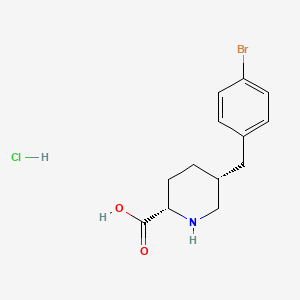

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)

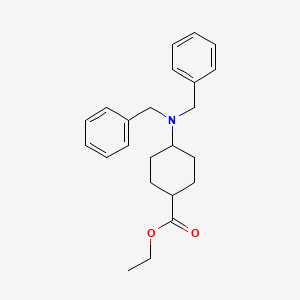
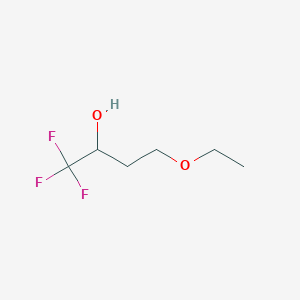
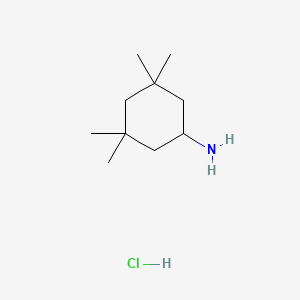
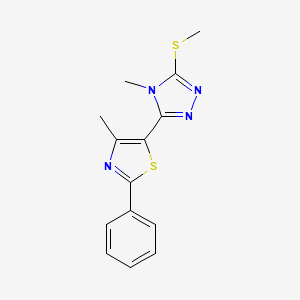
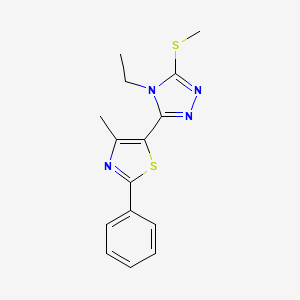
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)